molecular formula C18H20BrN3OS B2369737 1-(azepan-1-yl)-2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 872694-94-5

1-(azepan-1-yl)-2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2369737
CAS No.: 872694-94-5
M. Wt: 406.34
InChI Key: GTZBTEDHJOLBGA-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a combination of azepane, pyridazine, and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to meet industrial standards. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-(azepan-1-yl)-2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(azepan-1-yl)-2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its combination of azepane, pyridazine, and bromophenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3OS/c19-15-7-5-14(6-8-15)16-9-10-17(21-20-16)24-13-18(23)22-11-3-1-2-4-12-22/h5-10H,1-4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZBTEDHJOLBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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